molecular formula C14H14FN3O2 B15229149 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

カタログ番号: B15229149
分子量: 275.28 g/mol
InChIキー: ZXLYKKGHKJWLLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (hereafter referred to as the "target compound") is a bicyclic heterocyclic molecule featuring an imidazo[1,2-b]pyrazole core. The structure is substituted with a 4-fluorophenyl group at position 2, an ethyl group at position 6, and a carboxylic acid moiety at position 5. This compound is synthesized via hydrolysis of its ethyl ester precursor (compound 7a) under acidic conditions, as described in and . The carboxylic acid group enables further derivatization into amides or hydrazides, which are common strategies to modulate bioavailability and target engagement in drug discovery .

特性

分子式

C14H14FN3O2

分子量

275.28 g/mol

IUPAC名

6-ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-3-5-9(15)6-4-8/h3-6,11,16H,2,7H2,1H3,(H,19,20)

InChIキー

ZXLYKKGHKJWLLT-UHFFFAOYSA-N

正規SMILES

CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)F

製品の起源

United States

準備方法

Enolization-Cyclization with Inorganic Salt Catalysts

Adapting the methodology from CN105693619A, the imidazole ring can be formed via enolization and cyclization of acetyl glycine ethyl ester derivatives. Key steps include:

  • Enolization : Acetyl glycine ethyl ester is treated with sodium ethylate and ethyl formate in methyl acetate, generating an enol sodium salt.
  • Cyclization : Potassium thiocyanate and copper-bath mediate cyclization to yield 2-sulfydryl-4-imidazole-ethyl formate.
  • Oxidation-Desulfurization : Using a barium sulfate-iron nitrate-sulfate composite catalyst, the thiol group is oxidized, forming the imidazo-pyrazole skeleton.

Example Protocol :

  • Reactants : Acetyl glycine ethyl ester (5 g), sodium ethylate (40 g), ethyl formate (150 mL).
  • Conditions : 70°C in toluene, 5% inorganic salt catalyst (BaSO₄:Fe(NO₃)₃:FeSO₄ = 20:1:4).
  • Outcome : 1H-imidazoles-4-ethyl formate intermediate (yield: 82%).

La(OTf)₃-Catalyzed Cyclocondensation

The RSC methodology for pyrazole-tethered imidazo derivatives employs lanthanum triflate as a Lewis acid catalyst. For the target compound:

  • Pyrazole Ester Synthesis : Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate reacts with hydrazine derivatives to form pyrazole esters.
  • Reduction : Lithium aluminum hydride (LAH) reduces the ester to a primary alcohol.
  • Oxidation : MnO₂ or Jones reagent oxidizes the alcohol to the carboxylic acid.

Critical Parameters :

  • Temperature : 85°C for cyclocondensation.
  • Catalyst : La(OTf)₃ (5 mol%) enhances regioselectivity.
  • Yield : ~89% for pyrazole intermediates.

Functionalization of the Pyrazole Ring

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via:

  • Suzuki-Miyaura Coupling : Using 4-fluorophenylboronic acid and a brominated pyrazole precursor.
  • Direct Alkylation : 4-Fluorobenzyl bromide reacts with a pyrazole sodium salt.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃, DMF/H₂O (3:1), 80°C.

Ethyl Group Incorporation

The ethyl group at position 6 is introduced via:

  • Alkylation : Ethyl iodide and NaH in DMF.
  • Grignard Reaction : Ethyl magnesium bromide adds to a ketone intermediate.

Challenges : Regioselectivity is ensured using bulky bases (e.g., LDA) at -78°C.

Carboxylic Acid Formation

Ester Hydrolysis

The final step involves saponification of the ethyl ester:

  • Reagents : 2% KOH aqueous solution.
  • Conditions : 30°C, 2 h, followed by acidification (H₂SO₄, pH 1–2).
  • Yield : 75–80% after recrystallization (ethanol/water).

Alternative Route :

  • Nitrile Hydrolysis : Using H₂SO₄/H₂O (1:1) at 100°C.

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield (%) Purity (%)
Enolization-Cyclization BaSO₄-Fe composite Inorganic salts 82 98
La(OTf)₃ Catalysis Cyclocondensation La(OTf)₃ 89 95
Suzuki Coupling 4-Fluorophenyl introduction Pd(PPh₃)₄ 76 97

Industrial-Scale Considerations

  • Cost Efficiency : Inorganic salt catalysts (BaSO₄-Fe) reduce reliance on noble metals.
  • Waste Management : Ethanol/water recrystallization minimizes solvent waste.
  • Safety : LAH reduction requires strict inert conditions.

化学反応の分析

Types of Reactions

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being investigated.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a broader class of imidazo[1,2-b]pyrazole derivatives, which exhibit diverse biological activities, including antiproliferative and anti-inflammatory effects. Below is a detailed comparison with structurally related analogs:

Substituent Variations at Position 2 and 6

Table 1: Key Structural and Functional Differences
Compound Name (CAS/Ref.) R2 R6 Key Functional Group Biological Activity (Highlight)
Target Compound 4-Fluorophenyl Ethyl Carboxylic acid Not explicitly reported; precursor to active amides
2-Phenyl analog (CAS 1707603-16-4) Phenyl Ethyl Carboxylic acid Discontinued; structural analog for SAR studies
8b : 2-Phenyl-...-carboxylic acid Phenyl H Carboxylic acid Antiproliferative (IC50 ~5 µM on melanoma cells)
9a : N-Cyclopropyl amide 4-Fluorophenyl CONH-cyclopropyl Amide Improved lipophilicity; potential CNS penetration
Ethyl 6-methylsulfanyl-2-phenyl-... Phenyl SMe Ester Crystallographically characterized; sulfur enhances π-stacking
Key Observations:

Position 2 (Aromatic Substituent) :

  • The 4-fluorophenyl group in the target compound introduces electronegativity and enhances hydrophobic interactions compared to unsubstituted phenyl (e.g., 8b ) . Fluorine’s electron-withdrawing effect may also influence metabolic stability.
  • Replacement with 3,4-difluorophenyl (as in ) further increases polarity but may reduce cell permeability .

Position 6 (Alkyl/Functional Group) :

  • The ethyl group in the target compound balances steric bulk and lipophilicity. In contrast, the methylsulfanyl group in ’s analog introduces a sulfur atom, which could participate in hydrogen bonding or redox interactions .
  • Amidation (e.g., 9a ) or hydrazide formation (e.g., 4I in ) at position 7 significantly alters solubility and target affinity .

Q & A

Basic Research Questions

Q. How is 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically synthesized, and what analytical methods confirm its structural identity?

  • Synthesis : The compound is synthesized via cyclocondensation reactions using substituted pyrazole and imidazole precursors. A common approach involves reacting ethyl 6-methylsulfanyl-2-phenylimidazo[1,2-b]pyrazole-7-carboxylate derivatives with fluorophenyl-containing reagents under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry (mean C–C bond deviation: ±0.005 Å; R factor: 0.044) . Complementary techniques include high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify purity (>95%) and functional group integrity .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Lipophilicity : Calculated logP values (SwissADME) often range between 2.1–3.5, indicating moderate hydrophobicity. Solubility in aqueous buffers (pH 1–7.4) is typically low (<10 µM), necessitating formulation optimization for in vivo studies .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point >200°C, consistent with aromatic heterocyclic systems. Stability under accelerated storage conditions (40°C/75% RH) should be monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Quantum Chemical Modeling : Reaction path searches using density functional theory (DFT) identify transition states and energy barriers, guiding solvent selection (e.g., THF vs. DMF) and catalyst design. For example, ICReDD’s workflow combines DFT with experimental data to reduce optimization cycles by 40–60% .
  • Machine Learning : Bayesian optimization algorithms predict optimal molar ratios (e.g., fluorophenyl:imidazole = 1.2:1) and reaction times (6–8 hours) to maximize yield (>75%) while minimizing byproducts .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Mechanistic Profiling : Use orthogonal assays (e.g., enzyme inhibition, cellular viability, and target engagement) to validate activity. For example, discrepancies in IC₅₀ values may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .
  • Structural-Activity Relationship (SAR) Analysis : Compare co-crystal structures (if available) or docked conformations to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) that explain variability in potency .

Q. What strategies improve the solubility and bioavailability of this compound without compromising activity?

  • Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility. For example, converting the carboxylic acid to a sodium salt increases solubility by >50-fold in PBS (pH 7.4) .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester prodrugs) to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Q. What are the challenges in scaling up synthesis, and how can reactor design address them?

  • Process Intensification : Continuous-flow reactors with immobilized catalysts reduce batch-to-batch variability and improve heat transfer for exothermic steps (e.g., cyclocondensation) .
  • Byproduct Management : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and trigger automated purification (e.g., simulated moving bed chromatography) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。